molecular formula C18H12N4O3S B2457403 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide CAS No. 394229-38-0

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2457403
CAS No.: 394229-38-0
M. Wt: 364.38
InChI Key: MRMSCLWRFKJFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a nitrothiophene carboxamide structure

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could provide valuable information for the development of new pharmaceuticals or other applications .

Biochemical Analysis

Biochemical Properties

TCMDC-123726 has been identified as a potent and selective inhibitor for M32 metallocarboxypeptidases . These enzymes are absent in humans but are present in certain parasites, making TCMDC-123726 a potential candidate for antiparasitic treatments .

Cellular Effects

TCMDC-123726 has shown potent activity against Trypanosoma cruzi in culture, a parasite responsible for Chagas disease . It also demonstrated moderate but measurable activity on Trypanosoma brucei and Leishmania donovani .

Molecular Mechanism

The molecule TCMDC-123726 acts specifically on Plasmodium falciparum’s cyclin-dependent-like protein kinase PfCLK3 . By inhibiting PfCLK3, TCMDC-123726 affects the parasite in both the asexual stage of its development, when it proliferates in human cells and causes symptoms, and the sexual stage, when it can be transmitted back to the vector insect, repeating the cycle by infecting other humans .

Dosage Effects in Animal Models

The effects of TCMDC-123726 at different dosages in animal models have not been specifically reported. It’s crucial to consider dosage effects in any preclinical studies, as they can reveal threshold effects, toxic effects at high doses, and other important information .

Metabolic Pathways

Given its inhibitory effects on certain enzymes, it’s likely that TCMDC-123726 interacts with various metabolic pathways .

Subcellular Localization

Understanding a compound’s subcellular localization can provide important insights into its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The nitrothiophene carboxamide part can be synthesized separately and then coupled with the benzimidazole derivative under specific conditions, such as reflux in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities.

    Nitrothiophene Derivatives: Compounds such as 5-nitrothiophene-2-carboxylic acid and its amides.

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is unique due to the combination of the benzimidazole and nitrothiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-18(15-9-10-16(26-15)22(24)25)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)21-17/h1-10H,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMSCLWRFKJFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.